molecular formula C38H55N5O2 B2365515 8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione CAS No. 674350-56-2

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione

Cat. No. B2365515
M. Wt: 613.891
InChI Key: PPWGYDQBFVUIPC-UHFFFAOYSA-N
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Description

This compound is a type of purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA). The presence of the dibenzylamino group and the hexadecyl chain suggest that this compound might have unique properties and could be of interest in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine core itself is a fused ring system containing four nitrogen atoms. The dibenzylamino group and the hexadecyl chain would add further complexity to the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the hexadecyl chain would likely make the compound hydrophobic, while the purine core and the dibenzylamino group could potentially form hydrogen bonds .

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

properties

CAS RN

674350-56-2

Product Name

8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione

Molecular Formula

C38H55N5O2

Molecular Weight

613.891

IUPAC Name

8-[(dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C38H55N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-43-34(39-36-35(43)37(44)41(3)38(45)40(36)2)31-42(29-32-24-19-17-20-25-32)30-33-26-21-18-22-27-33/h17-22,24-27H,4-16,23,28-31H2,1-3H3

InChI Key

PPWGYDQBFVUIPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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